Muscarinic Agonist Potency: Markedly Attenuated mAChR Activation vs. 6β-Acetoxynortropane
In functional assays on guinea pig ileal longitudinal muscle, (1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate exhibits an EC50 of 14,700 nM (14.7 µM) as a muscarinic acetylcholine receptor agonist [1]. In contrast, the structurally related 6β-acetoxynortropane—which lacks the N‑methyl substituent and the C3 carbonyl—displays EC50 values of 23 nM at M2 receptors and 3.6 nM at M3 receptors in transfected CHO cell phosphoinositide hydrolysis assays [2]. This corresponds to a potency reduction of approximately 640‑fold relative to M2 and over 4,000‑fold relative to M3. The attenuation is attributed to the combined electron‑withdrawing and steric effects of the C3 ketone and the conformational constraint imposed by the N‑methyl group, which collectively disfavor the receptor‑bound conformation [2].
| Evidence Dimension | Muscarinic receptor activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 14,700 nM (guinea pig ileal mAChR) |
| Comparator Or Baseline | 6β-Acetoxynortropane: EC50 = 23 nM (M2), 3.6 nM (M3) in CHO cells |
| Quantified Difference | ~640-fold weaker than M2; >4,000-fold weaker than M3 |
| Conditions | Guinea pig ileal longitudinal muscle contraction (target); CHO cell phosphoinositide hydrolysis (comparator) |
Why This Matters
For experimental protocols requiring weak muscarinic activation to avoid receptor desensitization or off-target parasympathetic effects, the >600-fold lower potency provides a wider safe concentration window, making this compound a superior tool over potent 6β-acyloxynortropane analogs.
- [1] BindingDB Entry BDBM50475441; CHEMBL62560. Agonistic activity against Muscarinic acetylcholine receptor of guinea pig ileal longitudinal muscle, EC50 = 1.47E+4 nM. View Source
- [2] Moltzen, E. K.; Pedersen, S. E. F.; Bøgesø, K. P.; Meier, E.; Frederiksen, K.; Lembøl, H. L.; Skarsfeldt, T. 6β-Acetoxynortropane: A Potent Muscarinic Agonist with Apparent Selectivity toward M2-Receptors. J. Med. Chem. 1998, 41, 1965–1971. View Source
